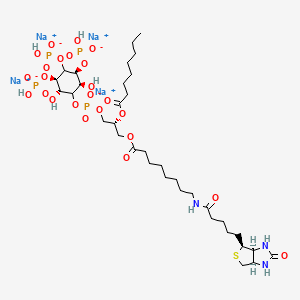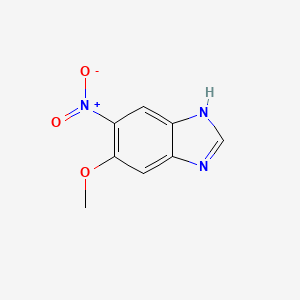
PtdIns-(3,4,5)-P3-biotin (sodium salt)
Übersicht
Beschreibung
The PtdIn phosphates play an important role in the generation and transduction of intracellular signals. PtdIns-(3,4,5)-P3-biotin is an affinity probe which allows the PIP3 to be detected through an interaction with the biotin ligand. This design allows PtdIns-(3,4,5)-P3-biotin to serve as a general probe for any protein with a high affinity binding interaction with inositol-(3,4,5)-triphosphate phospholipids, such as phosphatidylinositol 3-kinase, PTEN, or PH-domain-containing proteins.
Wirkmechanismus
Target of Action
PtdIns-(3,4,5)-P3-biotin (sodium salt) is a synthetic analog of natural PtdIns . It primarily targets signal transduction proteins bearing pleckstrin homology (PH) domains . Examples of these proteins include Centuarin α and the Akt-family of GTPase activating proteins .
Mode of Action
This compound interacts with its targets by serving as an anchor for the binding of signal transduction proteins . This interaction is crucial for cytoskeletal rearrangements and membrane trafficking . PtdIns-(3,4,5)-P3 is resistant to cleavage by PI-specific phospholipase C (PLC), suggesting that it functions in signal transduction as a modulator in its own right, rather than as a source of inositol tetraphosphates .
Biochemical Pathways
The phosphatidylinositol phosphates, including PtdIns-(3,4,5)-P3, represent a small percentage of total membrane phospholipids but play a critical role in the generation and transmission of cellular signals . PtdIns are phosphorylated to mono- (PtdIns-P, PIP), di- (PtdIns-P2, PIP2), and triphosphates (PtdIns-P3, PIP3) . Phosphorylation of PtdIns-(4,5)-P2 by phosphoinositide (PI)-3-kinase initiates an intricate signaling cascade .
Pharmacokinetics
The compound’s high solubility in aqueous media due to its short fatty acid chains suggests that it may have good bioavailability .
Result of Action
The molecular and cellular effects of PtdIns-(3,4,5)-P3-biotin (sodium salt)'s action involve the regulation of cytoskeletal rearrangements and membrane trafficking . It also plays a role in the generation and transmission of cellular signals .
Action Environment
It is known that ptdins-(3,4,5)-p3 is synthesized during meiotic maturation and acts upstream of cdc42 and fmn2, but downstream of mater/filia proteins to regulate the f-actin organization and spindle translocation to the cortex during mouse oocyte meiosis .
Biochemische Analyse
Biochemical Properties
PtdIns-(3,4,5)-P3-biotin (sodium salt) is involved in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to interact with filamentous actin (F-actin) and Formin 2 (Fmn2), which are crucial for meiotic spindle translocation . The nature of these interactions involves the synthesis of PtdIns-(3,4,5)-P3-biotin (sodium salt) with spatial and temporal dynamics similar to that of F-actin and Fmn2 .
Cellular Effects
PtdIns-(3,4,5)-P3-biotin (sodium salt) has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it plays a key role in the regulation of actin polymerization in a broad range of cell types .
Molecular Mechanism
The molecular mechanism of action of PtdIns-(3,4,5)-P3-biotin (sodium salt) involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It acts upstream of Cdc42 and Fmn2, but downstream of MATER/Filia proteins to regulate the F-actin organization and spindle translocation to the cortex during mouse oocyte meiosis .
Metabolic Pathways
PtdIns-(3,4,5)-P3-biotin (sodium salt) is involved in the phosphatidylinositol pathway . It is phosphorylated to mono-, di-, and triphosphates . This could also include any effects on metabolic flux or metabolite levels .
Eigenschaften
IUPAC Name |
tetrasodium;[(1S,2S,4S,5R)-3-[[(2R)-3-[8-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]octanoyloxy]-2-octanoyloxypropoxy]-oxidophosphoryl]oxy-2,4-dihydroxy-5,6-bis[[hydroxy(oxido)phosphoryl]oxy]cyclohexyl] hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H65N3O24P4S.4Na/c1-2-3-4-6-10-17-27(41)58-22(19-56-26(40)16-9-7-5-8-13-18-36-25(39)15-12-11-14-24-28-23(21-67-24)37-35(44)38-28)20-57-66(54,55)62-31-29(42)32(59-63(45,46)47)34(61-65(51,52)53)33(30(31)43)60-64(48,49)50;;;;/h22-24,28-34,42-43H,2-21H2,1H3,(H,36,39)(H,54,55)(H2,37,38,44)(H2,45,46,47)(H2,48,49,50)(H2,51,52,53);;;;/q;4*+1/p-4/t22-,23+,24+,28+,29+,30+,31?,32-,33+,34?;;;;/m1..../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIJJVXPPNNJTJF-NVWQPLNXSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)OC(COC(=O)CCCCCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)COP(=O)([O-])OC3C(C(C(C(C3O)OP(=O)(O)[O-])OP(=O)(O)[O-])OP(=O)(O)[O-])O.[Na+].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC(=O)O[C@H](COC(=O)CCCCCCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2)COP(=O)([O-])OC3[C@@H]([C@H](C([C@H]([C@H]3O)OP(=O)(O)[O-])OP(=O)(O)[O-])OP(=O)(O)[O-])O.[Na+].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H61N3Na4O24P4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1155.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![Qui(b1-2)[Dig3N(b1-3)]aldehydo-Qui](/img/structure/B570907.png)

